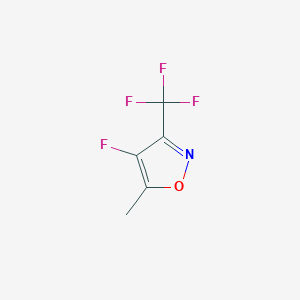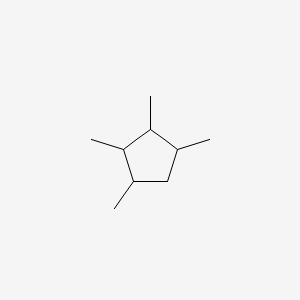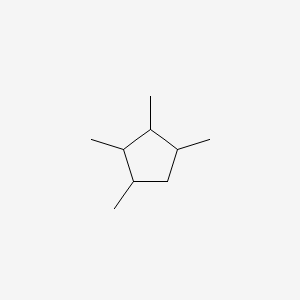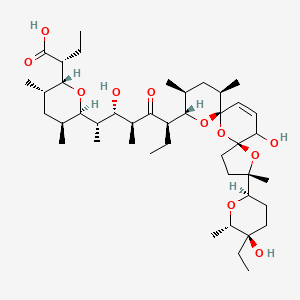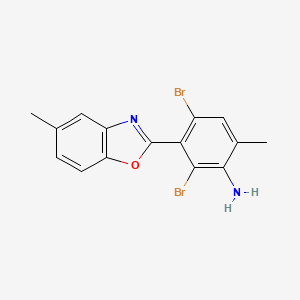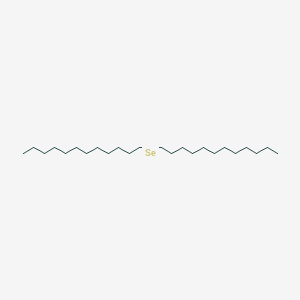
Didodecyl selenide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Didodecyl selenide is an organoselenium compound characterized by the presence of selenium atoms bonded to two dodecyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Didodecyl selenide can be synthesized through the reaction of sodium selenide with dodecyl bromide. The process involves the reduction of selenium powder with sodium borohydride to form sodium selenide, which is then reacted with dodecyl bromide in tetrahydrofuran (THF) to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions: Didodecyl selenide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of selenium, which imparts unique reactivity to the compound.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using hydrogen peroxide (H₂O₂) to form selenoxides.
Reduction: Reduction reactions often involve the use of reducing agents such as sodium borohydride (NaBH₄).
Substitution: Substitution reactions can occur with halides under appropriate conditions.
Major Products: The major products formed from these reactions include selenoxides, selenides, and substituted organoselenium compounds .
Aplicaciones Científicas De Investigación
Didodecyl selenide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Mecanismo De Acción
The mechanism of action of didodecyl selenide involves its interaction with cellular thioredoxin reductase, an enzyme that plays a key role in maintaining cellular redox balance. By enhancing the activity of thioredoxin reductase, this compound helps regulate oxidative stress and promotes cell survival . Additionally, its redox-switchable properties allow it to modulate cell adhesion and detachment, making it useful in biomedical applications .
Comparación Con Compuestos Similares
- Diphenyl diselenide
- Dibutyl selenide
- Diethyl selenide
Comparison: Didodecyl selenide is unique due to its long alkyl chains, which impart distinct hydrophobic properties compared to shorter-chain selenides like dibutyl selenide and diethyl selenide. This hydrophobicity makes this compound particularly useful in applications requiring redox-switchable surface wettability .
Propiedades
Número CAS |
5819-01-2 |
|---|---|
Fórmula molecular |
C24H50Se |
Peso molecular |
417.6 g/mol |
Nombre IUPAC |
1-dodecylselanyldodecane |
InChI |
InChI=1S/C24H50Se/c1-3-5-7-9-11-13-15-17-19-21-23-25-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |
Clave InChI |
KUUNNVBBPBDFJZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC[Se]CCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



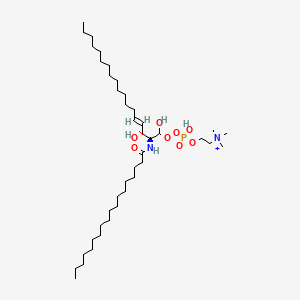
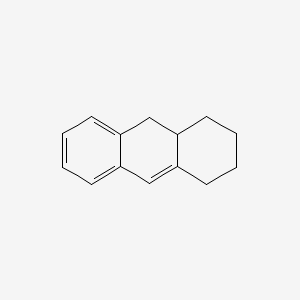
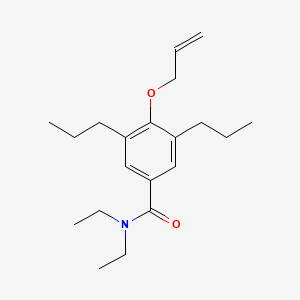
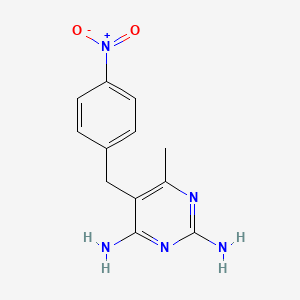
![Acetamide,2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-N-thiazol-2-YL-](/img/structure/B13798600.png)
